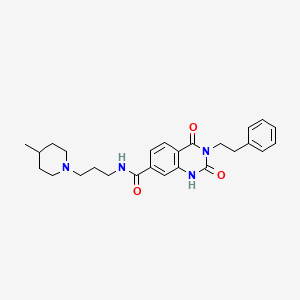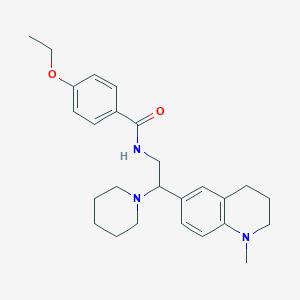
N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H32N4O3 and its molecular weight is 448.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
These interactions could involve binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. Given the structural features of smr000130331, it is plausible that it may interact with pathways involving indole derivatives, piperidine derivatives, or benzimidazole molecules, all of which have diverse biological activities .
Action Environment
The action, efficacy, and stability of SMR000130331 could be influenced by various environmental factors. These factors could include the physiological environment (e.g., pH, temperature), the presence of other molecules, and the specific cellular context. Understanding these influences is crucial for predicting the compound’s behavior in a biological system .
Properties
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-10-15-29(16-11-19)14-5-13-27-24(31)21-8-9-22-23(18-21)28-26(33)30(25(22)32)17-12-20-6-3-2-4-7-20/h2-4,6-9,18-19H,5,10-17H2,1H3,(H,27,31)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHSRDALTIENSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2444823.png)
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride, AldrichCPR](/img/structure/B2444824.png)
![(E)-[3-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-oxopropylidene](methyl)oxidoazanium](/img/structure/B2444825.png)
![3-[(2,6-Dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine](/img/structure/B2444826.png)

![2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid](/img/structure/B2444829.png)
![3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2444830.png)

![2-[(2-Fluorophenyl)methoxy]pyrazine](/img/structure/B2444833.png)



![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2444841.png)

